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Compound of Interest

Compound Name: 2-Iodo-6-nitrobenzoic acid

Cat. No.: B15093313 Get Quote

Spectroscopic Analysis of 2-Iodo-6-nitrobenzoic
Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-
Iodo-6-nitrobenzoic acid, a compound of interest in synthetic chemistry and drug discovery.

Due to the limited availability of published experimental spectra for this specific molecule, this

document presents a comprehensive analysis based on established spectroscopic principles

and data from structurally related compounds. The information herein serves as a robust

predictive guide for researchers working with this and similar substituted benzoic acids.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 2-Iodo-6-
nitrobenzoic acid. These predictions are derived from the known effects of iodo, nitro, and

carboxylic acid functional groups on a benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three signals in the

aromatic region, corresponding to the three protons on the benzene ring. The carboxylic acid

proton will appear as a broad singlet at a significantly downfield chemical shift.
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Proton
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

H-3 7.8 - 8.0
Doublet of doublets

(dd)

J_H3-H4 ≈ 8.0, J_H3-

H5 ≈ 1.5

H-4 7.4 - 7.6 Triplet (t)
J_H4-H3 ≈ 8.0, J_H4-

H5 ≈ 8.0

H-5 8.1 - 8.3
Doublet of doublets

(dd)

J_H5-H4 ≈ 8.0, J_H5-

H3 ≈ 1.5

-COOH > 10 Broad Singlet (br s) N/A

¹³C NMR (Carbon NMR): The carbon NMR spectrum is predicted to show seven distinct

signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the

electron-withdrawing effects of the nitro and carboxylic acid groups, and the halogen

substituent.

Carbon Predicted Chemical Shift (δ, ppm)

C-1 (-COOH) 165 - 170

C-2 (-I) 90 - 95

C-3 135 - 140

C-4 125 - 130

C-5 140 - 145

C-6 (-NO₂) 150 - 155

Carboxyl C 168 - 172

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of the carboxylic acid and

nitro functional groups, as well as the aromatic ring.
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Functional Group
Predicted Absorption Range

(cm⁻¹)
Vibrational Mode

O-H (Carboxylic Acid) 2500 - 3300 (broad) Stretching

C=O (Carboxylic Acid) 1700 - 1725 Stretching

N-O (Nitro) 1520 - 1560 (asymmetric) Stretching

N-O (Nitro) 1340 - 1380 (symmetric) Stretching

C=C (Aromatic) 1450 - 1600 Stretching

C-H (Aromatic) 3000 - 3100 Stretching

C-I 500 - 600 Stretching

Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic

fragmentation patterns.

Ion Predicted m/z Description

[M]⁺ 292.9 Molecular Ion

[M-OH]⁺ 275.9 Loss of hydroxyl radical

[M-NO₂]⁺ 246.9 Loss of nitro group

[M-COOH]⁺ 247.9 Loss of carboxyl group

[C₆H₃I]⁺ 201.9 Phenyl iodide fragment

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-Iodo-6-nitrobenzoic acid in approximately 0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation

delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good

signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled carbon spectrum.

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45 degrees, relaxation

delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower

natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy
Sample Preparation:

Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Solid State (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry

potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a

hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:
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Record a background spectrum of the empty sample compartment (or the KBr pellet

without the sample).

Place the sample in the beam path and record the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of

4000-400 cm⁻¹.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or

acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid

chromatography (LC-MS).

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for

generating fragment ions, while Electrospray Ionization (ESI) is a softer technique that often

preserves the molecular ion.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z value.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Analyze the molecular ion peak to determine the molecular weight and the fragmentation

pattern to deduce structural information.

Workflow for Spectroscopic Data Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of an organic compound like 2-Iodo-6-nitrobenzoic acid.
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Spectroscopic Analysis Workflow

This comprehensive guide provides a foundational understanding of the expected

spectroscopic properties of 2-Iodo-6-nitrobenzoic acid. Researchers can use this information

to aid in the identification and characterization of this compound in their synthetic and analytical

endeavors.

To cite this document: BenchChem. [spectroscopic data analysis of 2-Iodo-6-nitrobenzoic
acid (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b15093313#spectroscopic-data-analysis-of-2-iodo-6-
nitrobenzoic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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